molecular formula C11H16ClN5O2 B2925882 Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 860650-69-7

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2925882
CAS No.: 860650-69-7
M. Wt: 285.73
InChI Key: MPSNLJWSIKJEGX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It features a pyrimidinyl group attached to a piperazine ring, which is further esterified with ethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of 2-amino-6-chloropyrimidin-4-yl: This can be achieved by reacting appropriate precursors such as 2,4-dichloropyrimidine with ammonia under controlled conditions.

  • Piperazine Attachment: The resulting 2-amino-6-chloropyrimidin-4-yl compound is then reacted with piperazine to form the intermediate piperazine derivative.

  • Esterification: Finally, the intermediate is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the pyrimidinyl or piperazine rings can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrimidinyl oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the pyrimidinyl or piperazine rings.

Scientific Research Applications

Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

  • Ethyl 4-(2-amino-6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

  • Ethyl 4-(2-amino-6-bromopyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chloro substituent on the pyrimidinyl ring, which can influence its reactivity and biological activity compared to its methyl, ethoxy, and bromo analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5O2/c1-2-19-11(18)17-5-3-16(4-6-17)9-7-8(12)14-10(13)15-9/h7H,2-6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNLJWSIKJEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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